ML347

説明

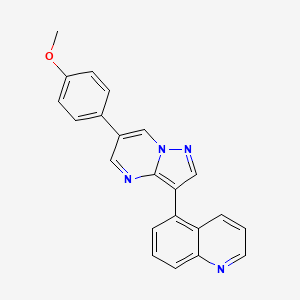

ML347 (VU0469381, LDN193719) is a small-molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin. It selectively targets activin receptor-like kinase 1 (ALK1) and ALK2 (ACVR1), with IC50 values of 46 nM and 32 nM, respectively, while showing >300-fold selectivity over ALK3 (IC50 >10,800 nM) . Its molecular structure (C22H16N4O; molecular weight: 352.39) incorporates a 5-quinoline group and a 4-methoxyphenyl substituent, which are critical for its selectivity . This compound is inactive against ALK6, KDR (VEGFR2), and other kinases, making it a valuable probe for studying ALK2-specific signaling in diseases like fibrodysplasia ossificans progressiva (FOP) and cancer .

準備方法

Synthetic Route and Optimization

The synthesis of ML347 derives from the pyrazolo[1,5-a]pyrimidine scaffold, initially explored in dorsomorphin and its analogs . The process involves sequential modifications to enhance selectivity for ALK2 over ALK3, as outlined below:

Core Structure Assembly

The synthesis begins with 2-(4-methoxyphenyl)malonaldehyde (4) , which undergoes condensation with 1H-pyrazol-5-amine (5) under acidic conditions (acetic acid, 100°C, 16 hours) to yield 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine in 92% yield . This intermediate is iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) to introduce iodine at the 3-position, forming 6 (Scheme 1) .

Suzuki-Miyaura Cross-Coupling

The final step employs a Suzuki-Miyaura reaction to install the quinoline moiety. Compound 6 is converted to its boronate ester via reaction with bis(pinacolato)diboron and palladium catalyst (Pd(dppf)Cl₂), followed by coupling with 5-bromoquinoline under microwave irradiation (100°C, 1 hour) . This step affords this compound with a molecular weight of 352.39 g/mol .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Acetic acid, 100°C, 16 h | 92% |

| Iodination | NIS, DMF, rt, 2 h | 85% |

| Cross-Coupling | Pd(dppf)Cl₂, K₃PO₄, 100°C (MW) | 78% |

Analytical Characterization

This compound’s structural integrity and purity are validated through multiple analytical techniques:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (d, J = 4.4 Hz, 1H), 8.68 (s, 1H), 8.43 (d, J = 8.0 Hz, 1H), 8.25–8.18 (m, 2H), 7.95 (d, J = 8.8 Hz, 2H), 7.65–7.58 (m, 1H), 7.10 (d, J = 8.8 Hz, 2H), 6.92 (s, 1H), 3.87 (s, 3H) .

-

HPLC Purity : ≥98% (C18 column, gradient elution with acetonitrile/water) .

Solubility and Formulation

This compound exhibits limited aqueous solubility but dissolves well in dimethyl sulfoxide (DMSO) at 20 mM (7.05 mg/mL) . For in vivo studies, a formulation using DMSO (10% v/v), PEG-300 (40% v/v), Tween-80 (5% v/v), and saline (45% v/v) achieves stable dispersion .

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 7.05 |

| Corn Oil | 0.12 |

Scale-Up and Process Refinement

Metabolic Stability Considerations

Despite its potency, this compound’s 4-methoxy group renders it susceptible to oxidative metabolism, leading to high predicted clearance in humans and mice . This instability necessitates intraperitoneal (IP) dosing in preclinical models to maintain effective plasma concentrations .

Protein Binding and Pharmacokinetics

This compound demonstrates high plasma protein binding (Fᵤ = 0.01–0.015) in humans, rats, and mice, limiting free drug availability . Hepatic microsomal assays predict moderate-to-high intrinsic clearance, corroborating the need for IP administration .

Biological Validation

Kinase Selectivity Profile

This compound inhibits ALK1 and ALK2 with IC₅₀ values of 46 nM and 32 nM, respectively, while showing >300-fold selectivity over ALK3 (IC₅₀ = 10.8 µM) . No activity is observed against ALK4, ALK5, or VEGF receptor 2 .

| Target | IC₅₀ (nM) |

|---|---|

| ALK1 | 46 |

| ALK2 | 32 |

| ALK3 | 10,800 |

Functional Assays

In BMP4-responsive cells, this compound blocks Smad1/5 phosphorylation (IC₅₀ = 152 nM), confirming pathway inhibition . Co-treatment with TGF-β1 reveals dual signaling roles: ALK1/2 mediates Smad1/5 activation, while ALK5 drives Smad2/3 phosphorylation .

化学反応の分析

ML347は、次のようなさまざまな化学反応を受ける。

酸化: this compoundは特定の条件下で酸化され、酸化誘導体の生成につながる。

還元: this compoundに対して還元反応を実行して、化合物の還元型を得ることができる。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤(置換反応用)が含まれる。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なる。

科学研究における用途

This compoundは、科学研究において、次のような幅広い用途がある。

化学: ALK1およびALK2キナーゼの阻害と、さまざまな化学経路におけるそれらの役割を研究するために使用される。

生物学: 細胞プロセスにおけるALK1およびALK2の生物学的機能を理解するための研究で使用される。

科学的研究の応用

Chemical Properties and Mechanism of Action

- Molecular Formula : C22H16N4O

- Molecular Weight : 352.39 g/mol

- IC50 Values :

This compound operates by inhibiting the phosphorylation of downstream effectors SMAD1/5, effectively blocking TGF-β signaling pathways. This inhibition is crucial for studying the roles of ALK2 and ALK1 in various biological contexts, particularly in developmental biology and disease models .

Stem Cell Research

This compound is employed in stem cell research to investigate BMP signaling's role in differentiation processes. Its selectivity for ALK2 allows researchers to dissect the contributions of specific receptors in stem cell fate decisions. Studies have shown that this compound can modulate stem cell behavior, making it a valuable tool for regenerative medicine applications .

Disease Models

This compound has been utilized in models of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. By selectively inhibiting ALK2, this compound helps elucidate the pathological mechanisms underlying FOP and assess potential therapeutic strategies .

Cancer Research

In cancer biology, this compound's ability to inhibit ALK2 has implications for tumors where BMP signaling is dysregulated. For example, it has been studied as a potential therapeutic agent in acute leukemias with MLL translocations, where aberrant signaling pathways contribute to tumorigenesis .

Case Study 1: Inhibition of BMP Signaling in FOP

A study demonstrated that this compound effectively inhibited chondrogenesis induced by Activin-A in induced pluripotent stem cells derived from FOP patients. The compound's selective inhibition of ALK2 led to reduced expression of chondrogenic markers and diminished bone formation, highlighting its potential as a therapeutic agent for managing FOP .

Case Study 2: Selectivity Profiling

In profiling assays conducted using a broad panel of kinases, this compound displayed significant selectivity for ALK2 over other kinases, reinforcing its utility as a research tool. This selectivity was confirmed through various biochemical assays that demonstrated minimal off-target effects, thereby validating its use in specific biological contexts without confounding results from unrelated signaling pathways .

Data Summary Table

作用機序

ML347は、ALK1およびALK2キナーゼを選択的に阻害することでその効果を発揮する。 これらのキナーゼは、細胞の成長、分化、およびアポトーシスを含むさまざまな細胞プロセスにおいて重要な役割を果たす、形質転換成長因子-β(TGF-β)シグナル伝達経路の一部である 。 これらのキナーゼを阻害することにより、this compoundはSmad1/5のリン酸化をブロックし、それによってTGF-βシグナル伝達経路を阻害する .

類似化合物との比較

Pharmacokinetics :

- High plasma protein binding (Fu ~0.01–0.015 in human, rat, and mouse plasma) .

- High intrinsic clearance in humans and mice due to oxidative metabolism of its methoxy group, limiting oral bioavailability .

- Preferred administration routes (e.g., intraperitoneal) to bypass rapid hepatic metabolism .

Comparison with Similar BMP Inhibitors

Selectivity Profiles

Key Structural Insights :

- This compound’s 6-position 4-methoxyphenyl and 3-position quinoline substituents confer ALK2 selectivity, unlike Dorsomorphin’s less selective scaffold .

- DMH1 shares similar selectivity to this compound but differs in scaffold (dihydroisoquinoline vs. pyrazolo[1,5-a]pyrimidine) .

Functional and Pharmacological Comparisons

This compound vs. Dorsomorphin

- Mechanism : Dorsomorphin broadly inhibits ALK2, ALK3, ALK6, and AMPK, complicating its use in pathway-specific studies . This compound’s selectivity avoids confounding AMPK-related effects .

- Applications :

This compound vs. LDN193189

- Potency : LDN193189 inhibits ALK2/3 at sub-nM levels but lacks selectivity, making it unsuitable for isolating ALK2-specific effects .

This compound vs. DMH1

- Neurogenesis : DMH1 promotes neural induction in hiPSCs via BMP inhibition, but this compound’s higher ALK2 selectivity may reduce off-target effects in neural models .

- Plasma Stability: DMH1’s pharmacokinetic data are less documented, whereas this compound’s high clearance necessitates non-oral routes .

生物活性

ML347 is a selective inhibitor of the Activin receptor-like kinases (ALKs), specifically targeting ALK1 and ALK2, which are part of the bone morphogenetic protein (BMP) signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP).

- Chemical Name : 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

- Molecular Formula : C22H22N4O

- Purity : ≥98%

This compound functions by inhibiting the activity of ALK1 and ALK2, with IC50 values of 46 nM and 32 nM, respectively. It exhibits over 200-fold selectivity against ALK3 and ALK6, and more than 400-fold selectivity against VEGF2, making it a highly specific probe for studying BMP signaling pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays:

| Target Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| ALK1 | 46 | >200-fold over ALK3 |

| ALK2 | 32 | >300-fold over ALK3 |

| ALK3 | 10,800 | - |

| VEGF2 | >19,700 | - |

This compound is noted for its ability to inhibit BMP4 signaling with an IC50 value of 152 nM in functional assays, highlighting its role in modulating BMP-related processes .

Case Studies and Research Findings

- Inhibition of Ectopic Ossification : this compound has been shown to blunt ectopic ossification in a mouse model expressing a constitutively active form of ALK2 (Q207D). This indicates its potential use in treating conditions like FOP, where inappropriate bone formation occurs .

- Anti-Cancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, showing promising results in reducing cell viability .

- Pharmacokinetics : Pharmacokinetic studies indicated that this compound displays high plasma protein binding (~0.01-0.015) across human, rat, and mouse plasma samples. It also showed instability to oxidative metabolism due to the methoxy group, suggesting that intraperitoneal dosing may be more effective than oral administration .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies focusing on the pyrazolo[1,5-a]pyrimidine scaffold. Subtle modifications at the 3- and 6-positions significantly influenced its potency against ALK receptors. The identification of the 5-quinoline structure was crucial for achieving its high selectivity for ALK2 over other kinases .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ML347, and how does its selectivity profile influence experimental design in BMP signaling studies?

this compound selectively inhibits ALK1 (IC₅₀ = 46 nM) and ALK2 (IC₅₀ = 32 nM), with >300-fold selectivity over ALK3. This specificity enables researchers to dissect ALK1/2-dependent BMP signaling without confounding ALK3 effects. Experimental designs should include ALK3 controls to confirm target specificity, particularly in systems where ALK3 is co-expressed .

Q. What standard in vitro concentrations of this compound are recommended for effective ALK1/2 inhibition?

In cell-based assays, this compound typically shows efficacy at 0.5–3 μM. For example, 3 μM this compound inhibits hrDkk-3-induced VEGF expression by ~80% in endothelial cells. Researchers should perform dose-response curves (e.g., 0.1–10 μM) to optimize concentrations for specific models, ensuring minimal off-target effects at higher doses .

Q. What cell-based validation approaches are essential when establishing this compound as a BMP pathway inhibitor in novel experimental systems?

Key steps include:

- Measuring SMAD1/5 phosphorylation via Western blot to confirm pathway inhibition.

- Using ALK1/2-overexpressing cell lines (e.g., C2C12BRA) to assess potency (IC₅₀ = 152 nM in BMP4-responsive cells).

- Comparing effects with ALK3-selective inhibitors to rule out cross-reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's inhibitory effects across different cell models?

Discrepancies may arise from cell-specific factors like receptor expression levels or downstream crosstalk. For instance, this compound inhibits VEGF in endothelial models via ALK1 but does not directly target VEGF in canonical BMP pathways. Resolving such contradictions requires:

- Transcriptomic profiling to identify secondary signaling nodes.

- Combinatorial treatments with pathway-specific agonists/antagonists (e.g., BMP9 or TGF-β inhibitors) .

Q. What structural features of this compound contribute to its >300-fold selectivity for ALK2 over ALK3?

The pyrazolo[1,5-a]pyrimidine scaffold with a 4-methoxyphenyl group at the 6-position and quinoline at the 3-position enhances ALK2 binding. Subtle modifications (e.g., replacing methoxy with morpholine) reduce ALK3 affinity, as shown in structure-activity relationship studies .

Q. How does this compound's high plasma protein binding affect pharmacokinetic predictions in preclinical models?

this compound exhibits high plasma protein binding (Fu ~0.01–0.015 in human/rodent plasma), limiting free drug availability. Researchers should:

- Use unbound drug concentrations for pharmacodynamic modeling.

- Prefer intraperitoneal over oral administration due to predicted high hepatic clearance (e.g., 40–60% in rodents) .

Q. What methodological considerations are critical when designing dose-response experiments with this compound?

- Use logarithmic concentration gradients (e.g., 0.1–10 μM) to capture steep inhibition curves.

- Include ALK1/2-specific controls (e.g., BMP9 stimulation) and normalize data to vehicle-treated samples.

- Apply nonlinear regression models to calculate IC₅₀ values .

Q. How should researchers optimize this compound treatment regimens in combination therapies targeting TGF-β/BMP crosstalk?

- Co-administer this compound with TGF-β inhibitors (e.g., A 83-01) to block synergistic SMAD activation.

- Monitor cross-pathway effects via dual phospho-SMAD1/5 and SMAD2/3 assays.

- Use RNA-seq to identify compensatory pathways (e.g., GPX2 stabilization in colorectal cancer models) .

Q. What statistical approaches are most appropriate for analyzing this compound's dose-dependent effects on SMAD phosphorylation dynamics?

- Quantify Western blot bands using densitometry and normalize to total SMAD or β-actin.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Use nonlinear mixed-effects modeling for time-course studies .

Q. What orthogonal assays are recommended to confirm this compound's target-specific effects?

特性

IUPAC Name |

5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRYPYDPKSZGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。